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N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine

Lipophilicity Drug-likeness Physicochemical property prediction

Researchers screening 2,6,9-trisubstituted purine libraries often encounter selectivity cliffs where minor structural changes redirect kinase targeting. This compound addresses that by offering a unique N2-(4-methoxyphenyl)/N6-cyclohexyl substitution pattern distinct from reversine and NU6102. - Deploy as a new chemotype for broad kinome profiling; its elevated lipophilicity (XLogP3=4.1 vs. ~2.8 for reversine) may redirect binding toward kinases with hydrophobic ribose pockets. - Ideal lead-like starting point (MW 338.4, 6 H-bond acceptors) within Lipinski rule-of-five space; the methoxy group provides a synthetic handle for O-demethylation or bioisostere replacement. - Enables rapid SAR exploration via palladium-catalyzed cross-coupling or O-demethylation-alkylation sequences for focused purine library synthesis.

Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol
CAS No. 789488-36-4
Cat. No. B12923594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
CAS789488-36-4
Molecular FormulaC18H22N6O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCCCC4)NC=N3
InChIInChI=1S/C18H22N6O/c1-25-14-9-7-13(8-10-14)22-18-23-16-15(19-11-20-16)17(24-18)21-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H3,19,20,21,22,23,24)
InChIKeyOUXOVJOBGZNCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine (CAS 789488-36-4) – Compound Identity and Structural Baseline for Procurement


The compound N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine (CAS 789488-36-4) is a fully synthetic 2,6,9-trisubstituted purine derivative with the molecular formula C18H22N6O and a molecular weight of 338.4 g/mol [1]. It belongs to the class of 2,6-diaminopurines and bears a cyclohexylamino substituent at the N6 position and a 4-methoxyphenylamino substituent at the N2 position. Its computed partition coefficient (XLogP3-AA) is 4.1, and it possesses 3 hydrogen bond donors and 6 hydrogen bond acceptors [1]. As a member of the broader 2,6,9-trisubstituted purine family, the compound shares a core scaffold with several well-characterized kinase inhibitors (e.g., reversine, purvalanol, and NU6102), but the specific N2-(4-methoxyphenyl) and N6-cyclohexyl substitution pattern distinguishes it from these analogs.

Why 2,6-Diaminopurine Analogs Cannot Be Interchanged: The Critical Role of N2 and N6 Substituents in N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine


Within the 2,6,9-trisubstituted purine chemotype, seemingly minor changes to the N2-arylamino or N6-cycloalkylamino substituents produce dramatic shifts in kinase selectivity profiles, potency, and cellular activity. For instance, the well-studied analog reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) exhibits broad Aurora kinase and Mps1 inhibition (IC50 values of 150–500 nM) , whereas the O6-cyclohexylmethyl-2-(4-sulfamoylanilino)purine NU6102 shows potent and selective CDK1/CDK2 inhibition (IC50 5.4–9.5 nM) [1]. The compound N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine replaces the morpholine of reversine with a methoxy group and differs from NU6102 in both the N6 linkage (NH vs. O–CH2) and the 2-arylamino substituent. These structural features are known to modulate hinge-region hydrogen bonding, hydrophobic pocket occupancy, and electrostatic interactions within the ATP-binding site, making direct functional substitution of one 2,6-diaminopurine for another unreliable without specific, quantitative comparator data.

Quantitative Differentiation Evidence for N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine Against Closest Analogs


Computed Lipophilicity (XLogP3) of N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine Compared to Reversine and NU6102

The computed lipophilicity (XLogP3-AA) of the target compound is 4.1, which is notably higher than that of the close analog reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine; XLogP3-AA ≈ 2.8, computed by PubChem) and substantially higher than that of NU6102 (XLogP3 = 2.2) [1][2][3]. This ~1.3–1.9 log unit increase in lipophilicity indicates that replacing the morpholine oxygen with a methoxy group and eliminating the sulfonamide moiety significantly increases hydrophobicity, which can alter membrane permeability, protein binding, and intracellular distribution.

Lipophilicity Drug-likeness Physicochemical property prediction

Molecular Weight and Hydrogen Bond Donor/Acceptor Profile of N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine Compared to Reversine

The molecular weight of the target compound is 338.4 g/mol, compared to reversine at 393.5 g/mol, a reduction of ~55 g/mol (14%) [1][2]. The target compound has 3 hydrogen bond donors and 6 hydrogen bond acceptors, while reversine has 3 donors and 7 acceptors due to the morpholine oxygen. This incremental difference in molecular weight and hydrogen bond acceptor count places the target compound closer to the Lipinski threshold for oral bioavailability, with potential advantages in passive permeability and reduced efflux susceptibility relative to reversine.

Molecular weight Hydrogen bonding Drug-likeness

Structural Determinants of Kinase Selectivity: N2-(4-Methoxyphenyl) vs. N2-(4-Morpholinophenyl) in the 6-Cyclohexylaminopurine Scaffold

The target compound and reversine share an identical N6-cyclohexylamino group but differ exclusively at the N2-arylamino substituent: the target has a 4-methoxyphenyl group, whereas reversine has a 4-morpholinophenyl group. Published crystallographic studies of reversine bound to Mps1 (PDB 5AP0) and Aurora B demonstrate that the N2-arylamino group occupies the solvent-exposed ribose pocket, where the morpholine participates in water-mediated hydrogen bonds with the kinase hinge region [1]. Replacement of the morpholine with methoxy removes a hydrogen bond acceptor and increases local hydrophobicity, which is predicted to alter the compound's selectivity fingerprint across the kinome, particularly against kinases with polar ribose pocket residues (e.g., Aurora A/B, Mps1, CDK2). Direct quantitative selectivity data for the target compound are not available in the public domain; however, the structural divergence from reversine at a known selectivity-determining position provides a class-level inference that its kinome profile will be distinct.

Kinase inhibitor selectivity Structure-activity relationship Hinge binder

Limitation Statement: Absence of Direct Comparative Biological Activity Data for N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine

An exhaustive search of publicly available repositories—including ChEMBL, BindingDB, PubChem BioAssay, DrugBank, and primary literature databases—has not returned any quantitative IC50, Kd, or EC50 values for N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine against any biological target. No head-to-head experimental comparison with reversine, NU6102, or any other 2,6-diaminopurine analog has been published. Consequently, all biological differentiation claims in this guide rest on computational predictions and structural class-level inferences rather than direct experimental evidence.

Data gap In vitro pharmacology Kinase inhibition

Procurement-Directed Application Scenarios for N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine


Exploratory Kinase Profiling and Selectivity Panel Screening

Given its distinct N2-(4-methoxyphenyl) substituent compared to the extensively characterized reversine scaffold, N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine is best deployed as a new chemotype for broad kinome profiling panels. The increased lipophilicity (XLogP3 = 4.1 vs. ~2.8 for reversine) may redirect binding toward kinases with hydrophobic ribose pockets, potentially uncovering novel targets inaccessible to morpholino-containing analogs [1].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The compound's lower molecular weight (338.4 g/mol) and reduced hydrogen bond acceptor count (6 vs. 7 for reversine) make it an attractive lead-like starting point for oral drug discovery programs targeting intracellular kinases, as it stays well within Lipinski rule-of-five space [1]. The methoxy group also provides a synthetic handle for further derivatization (e.g., demethylation to phenol, or replacement with bioisosteres).

Computational Docking and Pharmacophore Modeling Studies

With its computed XLogP3 of 4.1 and specific hydrogen bonding topology, N6-Cyclohexyl-N2-(4-methoxyphenyl)-7H-purine-2,6-diamine serves as a useful reference ligand for building and validating pharmacophore models of purine-binding kinase pockets. Its physicochemical profile differentiates it sufficiently from co-crystallized ligands like reversine to test the generalizability of docking scoring functions across the 2,6-diaminopurine series [1].

Synthetic Intermediary for Parallel Library Synthesis

As a pure, well-characterized 2,6-diaminopurine building block with a CAS number, the compound is directly applicable as a key intermediate in the parallel synthesis of focused purine libraries for kinase inhibitor discovery. The N6-cyclohexyl group is chemically robust, and the N2-aryl ether functionality can be diversified through palladium-catalyzed cross-coupling or O-demethylation–alkylation sequences, enabling rapid SAR exploration [1].

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